![molecular formula C23H18FN3O5 B2657109 6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034261-63-5](/img/structure/B2657109.png)

6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

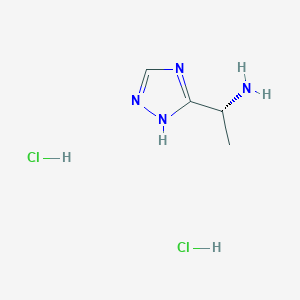

The compound is a complex organic molecule that contains several functional groups, including a chromene, a piperidine, and a quinazoline . These groups are common in many biologically active compounds, so it’s possible that this compound could have interesting biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chromene and quinazoline groups are aromatic, which means they are planar and conjugated. The piperidine group is a six-membered ring with one nitrogen atom, which makes it a heterocycle .Applications De Recherche Scientifique

Photochemistry and Photostability

Research on compounds similar to the specified chemical has revealed insights into their photochemical behavior and photostability. For instance, studies on the photochemistry of quinolone antibiotics, which share structural similarities, have shown that these compounds undergo photodegradation processes that could be relevant for understanding the behavior of the specified compound under light exposure. The process involves substitution reactions and reductive defluorination, which are influenced by the presence of different reagents and environmental conditions (Mella, Fasani, & Albini, 2001).

Luminescent Properties and Electron Transfer

Studies on naphthalimide derivatives, which are structurally related to the specified compound, have demonstrated significant insights into their luminescent properties and the mechanisms of photo-induced electron transfer. These insights are crucial for potential applications in designing fluorescent probes or materials for sensing and imaging technologies (Gan, Chen, Chang, & Tian, 2003).

Transporter-Mediated Excretion Studies

Research on compounds structurally related to the specified molecule has provided valuable information regarding the role of transporter-mediated renal and hepatic excretion. Such studies are crucial for understanding the metabolism and excretion pathways of pharmaceuticals, which can inform drug development and toxicity studies (Umehara et al., 2009).

Fluorometric Sensing Applications

Derivatives of the specified compound have been explored for their potential in fluorometric sensing, particularly for the detection of ions in aqueous media. This research avenue is significant for environmental monitoring and analytical chemistry, where sensitive and selective detection methods are required (Yadav et al., 2021).

Estrogen Receptor Binding Affinity

The synthesis of chromene and quinoline conjugates, which share a structural motif with the compound , has been explored for their estrogen receptor binding affinity. This line of research is crucial for the development of novel therapeutics in hormone-related diseases and conditions (Parveen et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

6-fluoro-3-[1-(2-oxochromene-3-carbonyl)piperidin-4-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O5/c24-14-5-6-18-16(12-14)21(29)27(23(31)25-18)15-7-9-26(10-8-15)20(28)17-11-13-3-1-2-4-19(13)32-22(17)30/h1-4,11,14-16,18H,5-10,12H2,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDZGIZMMPKREU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1F)C(=O)N(C(=O)N2)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid](/img/structure/B2657026.png)

![2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2657027.png)

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate](/img/structure/B2657028.png)

![(E)-4-(Dimethylamino)-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)but-2-enamide](/img/structure/B2657032.png)

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2657037.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2657038.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2657042.png)

![5,6-Dimethyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2657043.png)

![2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2657048.png)